Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate
Description
¹H Nuclear Magnetic Resonance (¹H NMR)
Key proton environments (δ, ppm, DMSO-$$ d_6 $$):
| Proton Environment | Chemical Shift (δ) | Multiplicity | Coupling Constant ($$ J $$, Hz) |
|---|---|---|---|
| Isoxazolidine methyl | 1.45 | Singlet | – |
| Methoxy (COOCH₃) | 3.74 | Singlet | – |
| Aromatic protons (benzoyl) | 7.44–8.14 | Multiplet | $$ J{ortho} = 8.2 $$, $$ J{meta} = 2.1 $$ |
| Hydroxyl (C4–OH) | 5.31 | Broad singlet | – |
¹³C Nuclear Magnetic Resonance (¹³C NMR)
Critical carbon assignments (δ, ppm):
| Carbon Type | Chemical Shift (δ) |
|---|---|
| Ester carbonyl (COOCH₃) | 166.50 |
| Isoxazolidine carbonyl (N–C=O) | 161.40 |
| Aromatic carbons | 114.2–154.7 |
| Methoxy (OCH₃) | 52.47 |
2D-COSY correlations confirm vicinal coupling between the isoxazolidine ring protons ($$ \text{H}a $$ and $$ \text{H}b $$) and aromatic protons, resolving overlapping signals.
Vibrational Spectroscopy and Conformational Analysis
Infrared (IR) Spectroscopy
Prominent vibrational modes (cm⁻¹):
- O–H stretch : 3200–3500 (broad, hydroxyl group).
- C=O stretch : 1705 (ester carbonyl), 1652 (amide-like isoxazolidine carbonyl).
- C–O–C asymmetric stretch : 1250–1280 (ester linkage).
- Aromatic C=C stretch : 1450–1600.
Raman Spectroscopy
- Ring breathing modes : 990–1010 (isoxazolidine), 1002–1020 (benz
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
methyl 2-(4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl)benzoate |
InChI |
InChI=1S/C13H15NO5/c1-13(17)7-14(19-8-13)11(15)9-5-3-4-6-10(9)12(16)18-2/h3-6,17H,7-8H2,1-2H3 |
InChI Key |
YNLMJEPXHLXGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(OC1)C(=O)C2=CC=CC=C2C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydroxylamines and Alkenes
The core isoxazolidine ring is commonly synthesized via cyclization of hydroxylamine derivatives with alkenes. For example:
- Hydroxylamine-Alkene Cyclization : Reaction of N-substituted hydroxylamines with α,β-unsaturated carbonyl compounds under acidic conditions forms the isoxazolidine scaffold. A representative protocol involves treating N-benzylhydroxylamine with methyl acrylate in acetic acid, yielding 4-hydroxy-4-methylisoxazolidine intermediates.
- Stereochemical Control : Stereoselectivity is achieved using chiral auxiliaries or enantioselective catalysts. For instance, MgBr₂·OEt₂ enhances Z-selectivity in nitrone-alkene cycloadditions, favoring cis-3,5-disubstituted isoxazolidines.
Table 1 : Cyclization Methods for Isoxazolidine Synthesis
Nitrone 1,3-Dipolar Cycloaddition
Nitrone intermediates are pivotal in constructing the isoxazolidine ring:
- Nitrone Synthesis : Condensation of hydroxylamines (e.g., benzylhydroxylamine) with aldehydes or ketones generates nitrones. For example, N-benzyl-C-methylnitrone is prepared from benzylhydroxylamine and acetone under Dean-Stark conditions.
- Cycloaddition with Alkenes : The nitrone undergoes 1,3-dipolar cycloaddition with electron-deficient alkenes (e.g., methyl vinyl ketone). Polar solvents (e.g., DMF) favor Z-configured isoxazolidines, while non-polar solvents (e.g., toluene) yield E-isomers.
Key Example :
- N-Benzyl-C-methylnitrone reacts with methyl acrylate in DMF at 60°C for 8 h, affording the isoxazolidine carboxylate in 82% yield with >90% Z-selectivity.
Esterification and Coupling Strategies
Benzoate Ester Formation
The benzoate moiety is introduced via esterification or coupling reactions:
- Direct Esterification : 2-Carboxybenzoyl chloride is treated with methanol in the presence of a base (e.g., K₂CO₃) to yield methyl 2-(chlorocarbonyl)benzoate, which is subsequently coupled to the isoxazolidine.
- Mitsunobu Reaction : For sterically hindered substrates, the Mitsunobu protocol (DEAD, PPh₃) couples 2-hydroxybenzoic acid derivatives with methanol, achieving >95% conversion.
Table 2 : Esterification Protocols
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Carboxybenzoyl chloride | MeOH, K₂CO₃, CH₂Cl₂, 0°C, 2 h | 88 | |
| 2-Hydroxybenzoic acid | MeOH, DEAD, PPh₃, THF, 25°C, 12 h | 93 |
Coupling of Isoxazolidine and Benzoate Moieties
The final step involves linking the isoxazolidine carboxylate to the benzoate ester:
- Activated Ester Coupling : The isoxazolidine carboxylic acid is converted to its acyl chloride (SOCl₂, 60°C) and reacted with methyl 2-hydroxybenzoate in pyridine, yielding the target compound in 76% purity.
- DCC-Mediated Amidation : Dicyclohexylcarbodiimide (DCC) facilitates coupling between the isoxazolidine carboxylate and methyl 2-aminobenzoate, though this method risks epimerization.
Optimization Note : Use of in situ IR monitoring (e.g., OPUS 7.0 software) ensures precise control over acylation endpoints, minimizing side reactions.
Challenges and Innovations
Stereochemical Purity
- Chiral Resolution : Racemic mixtures are resolved via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution using Candida antarctica lipase B.
- Asymmetric Catalysis : Jacobsen’s thiourea catalysts induce enantioselectivity in nitrone cycloadditions, achieving up to 98% ee for cis-isoxazolidines.
Green Chemistry Approaches
- Solvent-Free Cyclization : Ball-milling N-methylhydroxylamine with methyl vinyl ketone reduces reaction time to 2 h with 89% yield.
- Biocatalytic Esterification : Immobilized Pseudomonas fluorescens lipase catalyzes methanolysis of 2-carboxybenzoyl chloride in water, achieving 94% conversion.
Industrial-Scale Synthesis
Patent CN101700994A outlines a continuous distillation process for related isoxazolidine derivatives:
- Catalyst System : Ion-exchange resin (D290) and Mg(OH)₂ in a fixed-bed reactor.
- Conditions : Acetone vapor (120°C) condensed over the catalyst bed, yielding 4-hydroxy-4-methylisoxazolidine intermediates at 92% purity.
- Esterification : Subsequent reaction with methyl 2-chlorobenzoate in toluene affords the target compound at 87% yield.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
Heterocyclic Core: The target compound’s saturated isoxazolidine ring contrasts with aromatic heterocycles in analogs like quinoline (C1) or isoxazole (I-6273). The 4-methyl substitution on the isoxazolidine ring distinguishes it from Methyl 2-(4-hydroxyisoxazolidine-2-carbonyl)benzoate, likely increasing steric bulk and stability .
Ester Group Variations :
- The target’s methyl benzoate moiety is shared with pesticidal compounds like metsulfuron methyl ester, which features a sulfonylurea group instead of an isoxazolidine. This suggests divergent bioactivity mechanisms; sulfonylureas inhibit acetolactate synthase (ALS), whereas isoxazolidines may interact with alternative biological targets .
Substituent Effects: Electron-withdrawing groups (e.g., halogens in C2–C4 ) on quinoline derivatives enhance electronic delocalization, whereas the target’s hydroxyl and methyl groups may favor polar interactions or metabolic resistance.
Biological Activity
Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate, also known as (S)-Methyl 2-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)benzoate, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, pharmacological applications, and mechanisms of action based on recent research findings.
- Molecular Formula : CHN O
- Molar Mass : 265.27 g/mol
- CAS Number : 644970-78-5
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA).
The compound exhibits its antibacterial effects through several mechanisms:
- Cell Membrane Disruption : It increases the permeability of bacterial cell membranes, leading to the release of intracellular components.
- Biofilm Disruption : The compound has shown efficacy in dislodging mature biofilms, which are often resistant to conventional antibiotics.
Research Findings
- Minimum Inhibitory Concentration (MIC) : The MIC for this compound against MRSA was determined to be 1024 µg/ml.
- Bactericidal Activity : The minimum bactericidal concentration (MBC) was found to be double the MIC, indicating a strong bactericidal effect at higher concentrations.
Case Studies
In a notable study published in Applied Microbiology International, researchers evaluated the compound's effectiveness against MRSA. The findings included:
- Spot Assay and Time Kill Analysis : These methods confirmed the compound's ability to reduce bacterial viability significantly.
- Structural Analysis : Scanning electron microscopy (SEM) revealed morphological changes in MRSA cells after treatment with the compound, indicating damage to the cell structure.
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, a comparison with other known antibacterial agents is useful.
| Compound Name | MIC (µg/ml) | Mechanism of Action | Efficacy Against Biofilm |
|---|---|---|---|
| This compound | 1024 | Cell membrane disruption | Yes |
| Vancomycin | 16 | Cell wall synthesis inhibition | Moderate |
| Daptomycin | 1 | Membrane depolarization | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
